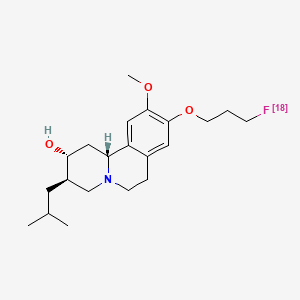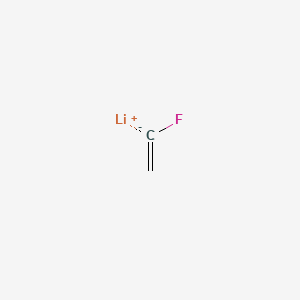
(1-fluorovinyl)lithium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-fluorovinyl)lithium is an organolithium compound characterized by the presence of a fluoroethenyl group bonded to a lithium atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (1-fluorovinyl)lithium can be synthesized through several methods. One common approach involves the reaction of lithium with fluoroethene under controlled conditions. This reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out at low temperatures to ensure the stability of the product.
Industrial Production Methods: Industrial production of this compound often involves the use of advanced techniques such as chemical vapor deposition (CVD). This method allows for the controlled deposition of the compound onto various substrates, making it suitable for large-scale production. The use of high-purity reagents and precise control of reaction parameters are crucial to achieving high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: (1-fluorovinyl)lithium undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form fluoroethene derivatives.
Reduction: It can be reduced to yield lithium fluoride and ethene.
Substitution: this compound can participate in nucleophilic substitution reactions, where the fluoro group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and amines are commonly employed.
Major Products:
Oxidation: Fluoroethene derivatives.
Reduction: Lithium fluoride and ethene.
Substitution: Various substituted ethenyl compounds.
Aplicaciones Científicas De Investigación
(1-fluorovinyl)lithium has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential use in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential in drug development, especially in the synthesis of fluorinated pharmaceuticals.
Industry: this compound is used in the production of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of (1-fluorovinyl)lithium involves its ability to act as a nucleophile, attacking electrophilic centers in various substrates. The lithium atom in the compound enhances its reactivity by stabilizing the negative charge on the carbon atom, making it a potent reagent in organic synthesis. The molecular targets and pathways involved include the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental to many synthetic processes.
Comparación Con Compuestos Similares
Lithium ethynyl: Similar in reactivity but lacks the fluoro group.
Lithium vinyl: Similar structure but without the fluoro substitution.
Lithium phenyl: Contains a phenyl group instead of a fluoroethenyl group.
Uniqueness: (1-fluorovinyl)lithium is unique due to the presence of the fluoro group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of fluorinated compounds, which are important in pharmaceuticals and materials science.
Propiedades
Número CAS |
121777-28-4 |
|---|---|
Fórmula molecular |
C2H2FLi |
Peso molecular |
52 g/mol |
Nombre IUPAC |
lithium;fluoroethene |
InChI |
InChI=1S/C2H2F.Li/c1-2-3;/h1H2;/q-1;+1 |
Clave InChI |
YEIKBDHORCHTIU-UHFFFAOYSA-N |
SMILES |
[Li+].C=[C-]F |
SMILES canónico |
[Li+].C=[C-]F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


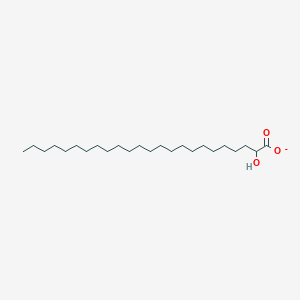
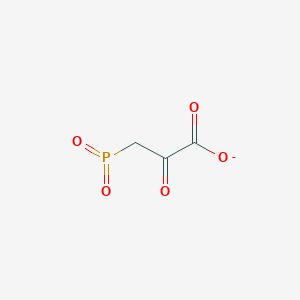
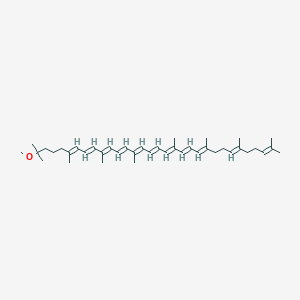
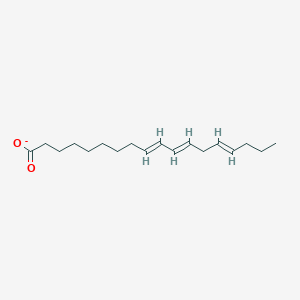
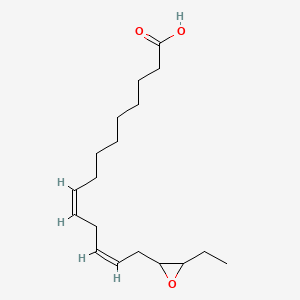
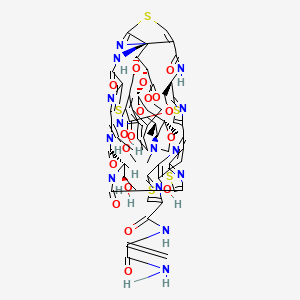
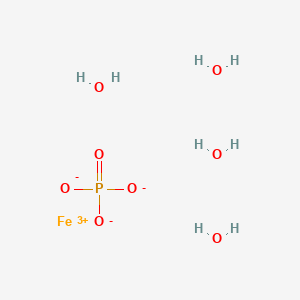
![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(3R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbonyl]amino]pentanediamide;2,2,2-trifluoroacetic acid](/img/structure/B1257568.png)
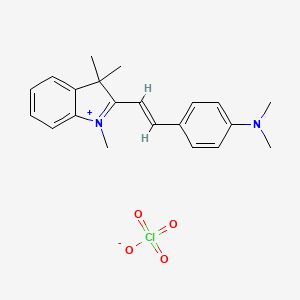
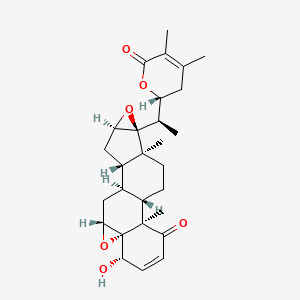
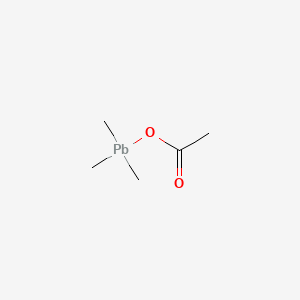
![5-[2-(4-chlorophenyl)-4-methyl-5-thiazolyl]-3-(3-fluorophenyl)-5-methyl-4H-isoxazole](/img/structure/B1257574.png)
![[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1257575.png)
